molecular formula C21H34N2O11 B8116296 Mal-propionylamido-PEG6-acetic acid

Mal-propionylamido-PEG6-acetic acid

Cat. No.: B8116296
M. Wt: 490.5 g/mol
InChI Key: KBHYDLATBIPXDS-UHFFFAOYSA-N
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Description

Mal-propionylamido-PEG6-acetic acid is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a maleimide group, which reacts specifically with thiol groups to form covalent C-S bonds. This property makes it highly valuable in bioconjugation applications, where it is used to link biomolecules such as proteins and oligonucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-propionylamido-PEG6-acetic acid typically involves the reaction of maleimide with a PEG derivativeThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often employing advanced techniques such as chromatography for purification. The compound is produced in bulk quantities to meet the demands of various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Mal-propionylamido-PEG6-acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thiol-containing compounds and amine-bearing biomolecules. The reactions are typically carried out under mild conditions to preserve the integrity of the biomolecules involved .

Major Products

The major products formed from these reactions are bioconjugates, where this compound is linked to proteins, oligonucleotides, or other biomolecules. These bioconjugates are used in various applications, including drug delivery and diagnostic assays .

Scientific Research Applications

Mal-propionylamido-PEG6-acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the study of protein interactions and functions through bioconjugation.

    Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.

    Industry: Utilized in the production of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of Mal-propionylamido-PEG6-acetic acid involves the formation of covalent bonds with thiol groups on biomolecules. This interaction is highly specific and efficient, enabling the precise modification of proteins and other biomolecules. The maleimide group targets thiol groups, while the PEG chain enhances solubility and stability .

Comparison with Similar Compounds

Similar Compounds

  • Mal-amido-PEG-acetic acid
  • Mal-PEG-NHS ester
  • Mal-PEG-amine

Uniqueness

Mal-propionylamido-PEG6-acetic acid stands out due to its specific reactivity with thiol groups and its ability to form stable bioconjugates. The presence of the PEG6 chain provides additional benefits, such as increased solubility and reduced immunogenicity, making it a preferred choice in various applications .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O11/c24-18(3-5-23-19(25)1-2-20(23)26)22-4-6-29-7-8-30-9-10-31-11-12-32-13-14-33-15-16-34-17-21(27)28/h1-2H,3-17H2,(H,22,24)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHYDLATBIPXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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